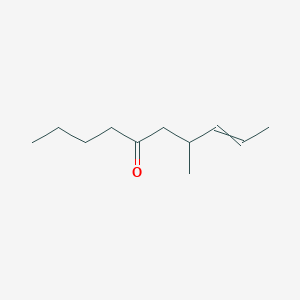

7-Methyldec-8-EN-5-one

Description

Structure

3D Structure

Properties

CAS No. |

62858-51-9 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

7-methyldec-8-en-5-one |

InChI |

InChI=1S/C11H20O/c1-4-6-8-11(12)9-10(3)7-5-2/h5,7,10H,4,6,8-9H2,1-3H3 |

InChI Key |

ADXLISCEZIKSGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC(C)C=CC |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 7 Methyldec 8 En 5 One and Its Stereoisomers

Direct Synthetic Routes

Direct synthetic routes to 7-Methyldec-8-en-5-one and its stereoisomers often involve the strategic formation of carbon-carbon bonds to assemble the decenone backbone. These methods are typically well-established and rely on fundamental organic transformations.

Aldol (B89426) Condensation Strategies

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and presents a viable pathway to α,β-unsaturated ketones. wikipedia.orgsigmaaldrich.com In the context of 7-Methyldec-8-en-5-one, a retrosynthetic analysis suggests that the target molecule can be disconnected at the α-β carbon bond of the enone system. This approach would involve the condensation of a ketone and an aldehyde.

Specifically, the synthesis could be envisioned through a crossed aldol condensation between 2-pentanone and 3-methylbutanal. In this reaction, the enolate of 2-pentanone would act as the nucleophile, attacking the carbonyl carbon of 3-methylbutanal. The initial β-hydroxy ketone adduct would then undergo dehydration, typically under acidic or basic conditions, to yield the conjugated enone, 7-Methyldec-8-en-5-one. wikipedia.org

A key challenge in crossed aldol condensations is controlling the regioselectivity and avoiding self-condensation products. wikipedia.org To favor the desired product, the reaction can be carried out by slowly adding the aldehyde to a mixture of the ketone and a suitable base. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Pentanone | 3-Methylbutanal | 7-Methyldec-8-en-5-one | Crossed Aldol Condensation |

Organometallic Approaches (e.g., Grignard Reactions in Precursor Formation)

Organometallic reagents, particularly Grignard reagents, are powerful tools for the formation of carbon-carbon bonds and can be instrumental in the synthesis of precursors to 7-Methyldec-8-en-5-one. wikipedia.orgmasterorganicchemistry.com A plausible strategy involves the use of a Grignard reagent to construct a secondary or tertiary alcohol, which can then be oxidized to the corresponding ketone.

For instance, a precursor to the target molecule could be synthesized by reacting an appropriate Grignard reagent with an aldehyde. A potential route could involve the reaction of sec-butylmagnesium bromide with crotonaldehyde. The resulting allylic alcohol could then be subjected to an oxidation reaction to furnish the desired ketone.

Alternatively, a Grignard reagent could be added to a nitrile to form an imine, which upon hydrolysis yields a ketone. This approach could involve the reaction of a Grignard reagent derived from 1-bromo-2-methylpropane with a suitable nitrile precursor.

| Grignard Reagent | Electrophile | Intermediate | Final Product |

| sec-Butylmagnesium bromide | Crotonaldehyde | Allylic alcohol | 7-Methyldec-8-en-5-one (after oxidation) |

| Isopropylmagnesium bromide | Hept-5-en-2-one | Tertiary alcohol | 7-Methyldec-8-en-5-one (after dehydration and oxidation) |

Multi-Step Organic Transformations for Decenone Scaffolds

The construction of the decenone scaffold of 7-Methyldec-8-en-5-one can also be achieved through a multi-step synthetic sequence, which allows for greater control over the assembly of the molecule. youtube.com Such an approach might involve the sequential addition of carbon fragments to a simpler starting material.

A potential multi-step synthesis could commence with a readily available starting material, such as a simple ketone or aldehyde. For example, the synthesis could begin with an alkylation reaction to introduce a portion of the carbon chain, followed by a series of functional group transformations to introduce the ketone and the alkene moieties.

One possible sequence could involve the Michael addition of an enolate to an α,β-unsaturated ester, followed by hydrolysis, decarboxylation, and subsequent olefination to introduce the terminal double bond. While longer, multi-step syntheses can offer greater flexibility and control over the final structure, including the stereochemistry of any chiral centers. syrris.jp

Catalytic and Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of catalytic and advanced techniques that can provide more efficient and selective routes to complex molecules like 7-Methyldec-8-en-5-one.

Metathesis Reactions in the Construction of Unsaturated Chains

Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds in organic synthesis. wikipedia.orgnih.gov This reaction, catalyzed by transition metal complexes, allows for the redistribution of alkene fragments. wikipedia.org In the synthesis of 7-Methyldec-8-en-5-one, a cross-metathesis reaction could be employed to construct the unsaturated carbon chain.

A plausible cross-metathesis approach would involve the reaction of two simpler alkenes, for example, 1-pentene and 4-methyl-1-pentene, in the presence of a suitable metathesis catalyst, such as a Grubbs or Schrock catalyst. The desired product would be one of several possible metathesis products, and controlling the selectivity of the reaction would be a key consideration.

| Alkene 1 | Alkene 2 | Catalyst | Product |

| 1-Pentene | 4-Methyl-1-pentene | Grubbs or Schrock Catalyst | 7-Methyldec-8-ene (precursor to the ketone) |

Perfluoroalkylation via Transition Metal Catalysis for Related Compounds

While not a direct method for the synthesis of 7-Methyldec-8-en-5-one itself, transition metal-catalyzed perfluoroalkylation represents an advanced technique for the synthesis of fluorinated analogues. The introduction of perfluoroalkyl groups can significantly alter the biological and physical properties of organic molecules.

This methodology typically involves the use of a transition metal catalyst, such as copper or palladium, to facilitate the addition of a perfluoroalkyl group to an organic substrate. In the context of 7-Methyldec-8-en-5-one, a related fluorinated compound could potentially be synthesized by the perfluoroalkylation of a suitable precursor, such as an enone or an alkyne. For example, a radical addition of a perfluoroalkyl iodide across the double bond of 7-Methyldec-8-en-5-one could be initiated by a transition metal catalyst. This would lead to a range of novel fluorinated derivatives, which could have interesting and potentially useful properties.

Rearrangement Reactions as Pathways to Decenone Analogs

Rearrangement reactions, where the carbon skeleton of a molecule is restructured, offer powerful and often elegant pathways to complex molecular architectures. thermofisher.comsolubilityofthings.com Several named rearrangement reactions are fundamental in organic synthesis and could be adapted to produce the decenone core structure or its analogs. thermofisher.com These reactions often proceed through intermediates like carbocations or nitrenes, leading to the migration of an atom or group within the molecule. solubilityofthings.commvpsvktcollege.ac.in

One of the most relevant classes of rearrangements for synthesizing ketones is the Pinacol Rearrangement . This reaction involves the acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. libretexts.org For the synthesis of a decenone analog, a suitably substituted diol precursor would be required. The reaction proceeds through the protonation of one hydroxyl group, which then leaves as water to form a carbocation. A subsequent 1,2-alkyl or hydride shift leads to the formation of the ketone.

Another powerful method is the Baeyer-Villiger Oxidation , which converts a ketone into an ester by treatment with a peroxy acid, such as m-CPBA. libretexts.org While this reaction produces an ester rather than a ketone, it is a key rearrangement that can be part of a multi-step synthesis. For instance, a cyclic ketone precursor could undergo Baeyer-Villiger oxidation to yield a lactone, which could then be further manipulated to form an acyclic decenone structure. The reaction's regioselectivity, where the more substituted group preferentially migrates, is a key feature for synthetic planning. libretexts.org

The Beckmann Rearrangement offers a pathway to amides from oximes, which are derived from ketones. libretexts.orgwiley-vch.de This reaction is catalyzed by acid, which promotes the migration of the group anti-periplanar to the hydroxyl group on the oxime. mvpsvktcollege.ac.in The resulting nitrilium ion is then hydrolyzed to form an amide. libretexts.org While this yields an amide, subsequent hydrolysis can provide a carboxylic acid, which could then be converted to the target ketone through reactions with organometallic reagents.

| Rearrangement Reaction | Starting Material | Product Type | Key Features |

| Pinacol Rearrangement | 1,2-Diol | Ketone/Aldehyde | Acid-catalyzed, involves a carbocation intermediate and a 1,2-shift. libretexts.org |

| Baeyer-Villiger Oxidation | Ketone | Ester | Uses peroxy acids; migratory aptitude depends on the substituent. libretexts.org |

| Beckmann Rearrangement | Oxime (from Ketone) | Amide | Acid-catalyzed; migration of the group anti to the hydroxyl group. mvpsvktcollege.ac.inlibretexts.org |

These rearrangement reactions represent a versatile toolkit for the organic chemist. solubilityofthings.com While they may not all directly yield 7-Methyldec-8-en-5-one in a single step, they provide established routes to structurally related compounds and key intermediates that can be further elaborated to the final target molecule.

Stereoselective and Enantioselective Synthesis

Achieving control over the three-dimensional arrangement of atoms is a primary goal in the synthesis of chiral molecules like 7-Methyldec-8-en-5-one, which contains a stereocenter at the C-7 position and a double bond capable of existing as geometric isomers.

The geometry of the double bond between carbons 8 and 9 is defined as either (E) (from the German entgegen, meaning opposite) or (Z) (from the German zusammen, meaning together). This is determined by assigning priorities to the substituents on each carbon of the double bond using the Cahn-Ingold-Prelog (CIP) rules. khanacademy.orglibretexts.orgucalgary.ca If the higher-priority groups are on the same side of the double bond, the configuration is Z; if they are on opposite sides, it is E. khanacademy.orglibretexts.orgucalgary.ca

Several synthetic strategies can be employed to control this geometry:

Wittig Reaction and its Variants: The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are classic methods for alkene synthesis. The choice of reagents and reaction conditions can strongly influence the E/Z selectivity. For instance, unstabilized ylides in the Wittig reaction typically favor the formation of (Z)-alkenes, while stabilized ylides or conditions of the Horner-Wadsworth-Emmons reaction often yield (E)-alkenes.

Alkyne Reduction: The partial reduction of an alkyne precursor is a highly effective method for stereoselective alkene synthesis. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) for the hydrogenation of an alkyne will stereoselectively produce the (Z)-alkene. Conversely, a dissolving metal reduction (e.g., sodium in liquid ammonia) will yield the (E)-alkene.

Photoisomerization: It is also possible to interconvert between E and Z isomers using photochemical methods. researchgate.netqs-gen.com This process, known as photoisomerization, can be used to enrich a mixture in favor of the less thermodynamically stable isomer. researchgate.netqs-gen.com

| Method | Precursor | Product Geometry | Typical Reagents |

| Wittig Reaction (Unstabilized Ylide) | Aldehyde/Ketone + Phosphonium (B103445) Ylide | (Z)-alkene | Ph₃P=CHR |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate (B1237965) Carbanion | (E)-alkene | (RO)₂P(O)CHR⁻ |

| Lindlar Reduction | Alkyne | (Z)-alkene | H₂, Lindlar's Catalyst |

| Dissolving Metal Reduction | Alkyne | (E)-alkene | Na, NH₃ (l) |

Creating the chiral center at the C-7 position with a specific configuration (R or S) requires the use of enantioselective synthesis methods. This can be achieved by employing chiral auxiliaries, chiral catalysts, or starting from a chiral precursor derived from the "chiral pool" (naturally occurring enantiopure compounds). researchgate.net

Asymmetric Conjugate Addition: One of the most powerful methods for creating stereocenters at the β-position to a carbonyl group (as C-7 is to the C-5 ketone) is the asymmetric conjugate addition (or Michael addition). Using a chiral catalyst, such as a copper or rhodium complex with a chiral ligand, a nucleophile (e.g., an organometallic reagent) can be added to an appropriate α,β-unsaturated ketone precursor in a highly enantioselective manner.

Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to the substrate. This auxiliary directs the approach of a reagent from a specific face of the molecule, leading to the formation of one diastereomer in excess. After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.

Enzyme-Catalyzed Reactions: Biocatalysis offers an environmentally friendly and highly selective method for creating chiral centers. Enzymes such as lipases or ketoreductases can perform reactions with exceptional levels of stereocontrol. For example, a prochiral ketone could be selectively reduced by a ketoreductase to produce a chiral alcohol, which could then be converted to the target molecule.

The choice of method depends on the specific synthetic route and the availability of starting materials and reagents. The development of new catalytic systems continues to expand the possibilities for the efficient and highly selective synthesis of chiral molecules like 7-Methyldec-8-en-5-one. researchgate.net

Based on a comprehensive review of scientific literature and chemical databases, there is no specific research data available for the chemical compound 7-Methyldec-8-en-5-one . All available information pertains to the general class of α,β-unsaturated ketones.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the chemical reactivity and mechanistic investigations of 7-Methyldec-8-en-5-one as requested. Fulfilling the detailed outline provided would require speculative information that does not meet the standards of scientific accuracy.

Chemical Reactivity and Mechanistic Investigations of 7 Methyldec 8 En 5 One

Comprehensive Mechanistic Studies of 7-Methyldec-8-EN-5-one Transformations

Proposed Reaction Intermediates

The chemical reactivity of 7-methyldec-8-en-5-one, a β,γ-unsaturated ketone, is predicted to involve a variety of transient species, the nature of which is dictated by the reaction conditions, particularly whether the reaction proceeds via a thermal or photochemical pathway.

Under photochemical conditions, β,γ-unsaturated ketones are known to undergo characteristic rearrangements where the initial excited state plays a crucial role. Upon absorption of light, the molecule is promoted to an excited singlet state (S1). From this state, it can undergo intersystem crossing to a triplet state (T1). Both of these excited states can lead to the formation of radical intermediates. stackexchange.com

One of the primary photochemical pathways for β,γ-unsaturated ketones is the oxa-di-π-methane rearrangement , which typically proceeds from the triplet state. stackexchange.com This rearrangement is believed to involve the formation of a bridged diradical intermediate. The process can be envisioned as an initial interaction between the carbonyl oxygen and the double bond, leading to a cyclized diradical species. This intermediate then rearranges to form a cyclopropyl ketone.

Another significant photochemical process is the Norrish Type I cleavage . This reaction can occur from the excited singlet state and involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon. stackexchange.com For 7-methyldec-8-en-5-one, this would result in the formation of a caged radical pair consisting of an acyl radical and an allylic radical. stackexchange.com These radical intermediates can then undergo several subsequent reactions:

Recombination: The radical pair can recombine to regenerate the starting ketone. stackexchange.com

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form an alkyl radical, which can then combine with the allylic radical. stackexchange.com

Isomerization: Recombination of the radical pair can occur at the other end of the allylic radical, leading to an isomeric β,γ-unsaturated ketone. stackexchange.com

In the context of nucleophilic additions, particularly the reaction with thiols, the proposed intermediates involve the formation of an enolate. The reaction proceeds via a 1,4-addition (Michael addition) of the thiolate to the conjugated system, which is in equilibrium with the β,γ-unsaturated ketone. This addition leads to an enolate intermediate, which is then protonated to yield the final product. Computational studies on similar α,β-unsaturated carbonyl systems suggest that the reaction is initiated by the attack of a thiolate anion. nih.gov

| Reaction Type | Key Proposed Intermediates | Precursor State |

| Oxa-di-π-methane | Bridged diradical, Cyclopropyl ketone precursor | Triplet excited state (T1) |

| Norrish Type I | Caged radical pair (acyl and allyl radicals) | Singlet excited state (S1) |

| Michael Addition | Enolate intermediate | Ground state |

Kinetic and Thermodynamic Considerations

Photochemical Reactions:

The efficiency and outcome of the photochemical reactions of β,γ-unsaturated ketones are governed by the kinetics of the excited state processes. The rate of intersystem crossing from the singlet to the triplet state will influence the competition between Norrish Type I reactions (from the singlet state) and the oxa-di-π-methane rearrangement (from the triplet state). stackexchange.com The stability of the resulting radical and diradical intermediates also plays a crucial role in determining the product distribution. The thermodynamics of the potential products will dictate the favorability of the different rearrangement pathways. For instance, the formation of a thermodynamically stable cyclopropyl ketone will be a driving force for the oxa-di-π-methane rearrangement.

Nucleophilic Additions:

In the case of nucleophilic additions, such as the reaction with thiols, both kinetic and thermodynamic factors are important. The reaction is typically under kinetic control at lower temperatures, favoring the 1,2-addition to the carbonyl group, while at higher temperatures, the thermodynamically more stable 1,4-addition product is favored.

| Reaction Type | Kinetic Considerations | Thermodynamic Considerations |

| Oxa-di-π-methane | Rate of intersystem crossing, Stability of diradical intermediate | Stability of the cyclopropyl ketone product |

| Norrish Type I | Rate of α-cleavage from the singlet state, Stability of radical intermediates | Relative stability of recombination vs. decarbonylation products |

| Michael Addition | Activation energy for nucleophilic attack, Temperature (kinetic vs. thermodynamic control) | Overall exothermicity of the addition reaction, Stability of the final adduct |

Stereochemistry and Conformational Analysis of 7 Methyldec 8 En 5 One

Isomeric Forms: Enantiomers, Diastereomers, and Geometric Isomers

The structure of 7-Methyldec-8-en-5-one contains two principal sources of isomerism: a chiral center at the C7 position and a carbon-carbon double bond between C8 and C9.

The presence of a stereocenter at the C7 carbon, which is bonded to four different groups (a hydrogen atom, a methyl group, a C6 alkyl chain segment, and the C8-C9 alkenyl group), means that 7-Methyldec-8-en-5-one can exist as a pair of enantiomers : (R)-7-Methyldec-8-en-5-one and (S)-7-Methyldec-8-en-5-one. These two molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Furthermore, the double bond between C8 and C9 can exist in two different spatial arrangements, leading to geometric isomers . These are designated as the (E) isomer (from the German entgegen, meaning opposite) where the higher priority groups on each carbon of the double bond are on opposite sides, and the (Z) isomer (zusammen, meaning together) where they are on the same side.

The combination of the chiral center and the geometric isomerism of the double bond results in the possibility of four distinct stereoisomers:

(R, E)-7-Methyldec-8-en-5-one

(S, E)-7-Methyldec-8-en-5-one

(R, Z)-7-Methyldec-8-en-5-one

(S, Z)-7-Methyldec-8-en-5-one

The relationship between isomers that are not enantiomers is that of diastereomers . For example, (R, E)-7-Methyldec-8-en-5-one and (S, Z)-7-Methyldec-8-en-5-one are diastereomers, as are (R, E)-7-Methyldec-8-en-5-one and (R, Z)-7-Methyldec-8-en-5-one. Unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, and solubilities.

| Isomer | Configuration at C7 | Configuration at C8=C9 | Relationship to (R,E)-isomer |

|---|---|---|---|

| (R, E)-7-Methyldec-8-en-5-one | R | E | Identical |

| (S, E)-7-Methyldec-8-en-5-one | S | E | Enantiomer |

| (R, Z)-7-Methyldec-8-en-5-one | R | Z | Diastereomer (Geometric Isomer) |

| (S, Z)-7-Methyldec-8-en-5-one | S | Z | Diastereomer |

Experimental Determination of Stereochemical Configuration

The absolute and relative stereochemistry of a molecule like 7-Methyldec-8-en-5-one is determined through various experimental techniques. Total synthesis of a specific stereoisomer is a definitive method for confirming its structure. mdpi.com For instance, in the synthesis of related complex natural products like acremolides, which contain a substituted decenone core, the stereochemistry of each intermediate is carefully controlled and verified. mdpi.com

One of the primary methods for determining the absolute configuration of a chiral molecule is by measuring its optical rotation . Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The specific rotation, [α]D, is a characteristic physical property. For example, in the synthesis of a related compound, (7S,8R,E)-10-(benzyloxy)-8-hydroxy-7-methyldec-5-en-2-one, a specific rotation of -13.20° (c 1.0, CH3OH) was recorded, confirming the identity of the synthesized enantiomer. mdpi.com

In a study on a structurally similar compound, 1-Hydroxy-9-methyldec-8-en-5-one, NMR analysis was crucial in distinguishing between diastereomeric products formed during a spiroketalization reaction. nih.gov

| Technique | Observed Value/Data |

|---|---|

| Optical Rotation [α]D | -13.20° (c 1.0, CH3OH) |

| 1H NMR (400 MHz, CDCl3) δ (ppm) | 7.45–7.30 (m, 5H), 5.61–5.32 (m, 2H), 4.56 (s, 2H), 3.88–3.50 (m, 3H), 2.76 (s, 1H), 2.54 (t, J = 7.3 Hz, 2H), 2.42–2.27 (m, 2H), 2.19 (d, J = 6.3 Hz, 1H), 2.17 (s, 3H), 1.82–1.70 (m, 2H), 1.04 (d, J = 6.9 Hz, 3H) |

| 13C NMR (101 MHz, CDCl3) δ (ppm) | 208.6, 138.1, 133.0, 129.8, 128.5, 127.8, 74.4, 73.4, 69.3, 43.4, 43.1, 33.8, 31.5, 30.1, 27.0, 16.6 |

Conformational Analysis of the Decenone Backbone

The decenone backbone of 7-Methyldec-8-en-5-one is flexible, allowing for a variety of conformations. The conformational preferences of the molecule are determined by a balance of steric and electronic factors. The rotation around the single bonds, particularly the C6-C7 bond and the bonds within the ethyl and propyl chains, will lead to numerous possible conformers.

For the α,β-unsaturated ketone moiety (if the double bond were at C6-C7), there would be two primary planar conformations, s-cis and s-trans, arising from rotation around the C5-C6 single bond. ias.ac.incdnsciencepub.com The relative stability of these conformers is influenced by steric hindrance between the substituents and electrostatic interactions between the carbonyl group and the double bond. ias.ac.in

However, in 7-Methyldec-8-en-5-one, the double bond is at the C8-C9 position, making it a β,γ-unsaturated ketone relative to the carbonyl group at C5. The flexibility of the alkyl chain between the carbonyl and the double bond allows for a wider range of three-dimensional arrangements. The molecule will likely adopt a conformation that minimizes steric strain between the alkyl groups. For instance, the bulky ethyl group at C6 and the methyl group at the chiral center C7 will influence the torsional angles of the carbon backbone to avoid unfavorable gauche and eclipsing interactions.

Theoretical and Computational Chemistry Applied to 7 Methyldec 8 En 5 One

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 7-methyldec-8-en-5-one, a detailed analysis would reveal insights into its reactivity, stability, and spectroscopic characteristics.

The polarity of the carbonyl group (C=O) is a key feature, with the oxygen atom having a partial negative charge and the carbon atom a partial positive charge, making it susceptible to nucleophilic attack. numberanalytics.com The electronic structure can be described using molecular orbital theory, where the carbonyl group is formed from the overlap of sp² hybrid orbitals of carbon and oxygen. numberanalytics.com

Natural Bond Orbital (NBO) Analysis: This method would be used to analyze the charge distribution, orbital interactions, and donor-acceptor (hyperconjugative) interactions within the 7-methyldec-8-en-5-one molecule. NBO analysis provides a localized picture of bonding and can quantify the delocalization of electron density from lone pairs or bonding orbitals into empty orbitals. For instance, in a study of a β-amino-α,β-unsaturated ketone, NBO analysis was used to understand intermolecular charge transfer processes and hyperconjugative interaction energies. biointerfaceresearch.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis would be employed to characterize the nature of chemical bonds based on the topology of the electron density. This can differentiate between covalent and ionic bonds and identify weaker interactions like hydrogen bonds, which could be relevant in potential intermolecular interactions of 7-methyldec-8-en-5-one.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This would highlight the electron-rich (negative potential, likely around the carbonyl oxygen) and electron-poor (positive potential, likely around the carbonyl carbon and acidic protons) regions, predicting sites for electrophilic and nucleophilic attack. MEP analysis has been used to understand potential intermolecular hydrogen bonding and dispersion interactions in stabilizing crystal structures of other ketones. nih.gov

The following table outlines the expected insights from these analyses for 7-Methyldec-8-en-5-one.

| Analysis Method | Expected Information for 7-Methyldec-8-en-5-one |

| Natural Bond Orbital (NBO) | - Atomic charges on each atom- Hybridization of atomic orbitals- Delocalization of electron density from the C=C bond to the C=O group- Hyperconjugative interactions stabilizing the molecule |

| QTAIM | - Characterization of covalent bonds (e.g., C=O, C=C, C-C, C-H)- Identification and characterization of potential non-covalent interactions in dimers or complexes |

| MEP | - Identification of nucleophilic sites (e.g., carbonyl oxygen)- Identification of electrophilic sites (e.g., carbonyl carbon, β-carbon of the enone system)- Prediction of intermolecular interaction geometries |

Reaction Mechanism Predictions and Energetics using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and determining the energies of reactants, transition states, and products. For 7-methyldec-8-en-5-one, these methods could be applied to various reactions, such as reduction, oxidation, or addition reactions.

Density Functional Theory (DFT): DFT is a widely used method for its balance of accuracy and computational cost. Functionals like B3LYP, often paired with basis sets such as 6-311+G**, are commonly employed to study the mechanisms of reactions involving α,β-unsaturated ketones. sciforum.netsciforum.net For example, DFT calculations have been used to investigate the mechanism of base-catalyzed hydrocyanation of enones and the chemoselective reduction of α,β-unsaturated ketones. sciforum.netnih.gov Such calculations for 7-methyldec-8-en-5-one would involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, intermediates, and transition states.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state correctly connects the desired reactant and product. acs.org

Higher-Level Methods (MP2, G4): For more accurate energy calculations, especially for reaction barriers, more sophisticated methods can be used. Møller–Plesset perturbation theory (MP2) and composite methods like the Gaussian-n (G4) theory provide higher accuracy by including a more complete treatment of electron correlation. acs.org These methods are computationally more demanding and are often used to refine the energies obtained from DFT calculations (single-point energy calculations on DFT-optimized geometries).

A hypothetical study on the reduction of the C=C double bond in 7-methyldec-8-en-5-one would involve calculating the energy profile for different potential mechanisms, thereby predicting the most likely reaction pathway.

| Computational Method | Application to 7-Methyldec-8-en-5-one Reaction Studies |

| DFT (e.g., B3LYP) | - Mapping the potential energy surface for reactions like hydrogenation or nucleophilic addition.- Determining the relative energies of intermediates and transition states.- Investigating the role of catalysts by modeling the catalyst-substrate complex. rsc.org |

| MP2, G4 | - Providing benchmark energetic data for key points on the potential energy surface.- Calculating more accurate reaction enthalpies and activation energies. |

Molecular Modeling and Dynamics Simulations for Conformational Space

7-Methyldec-8-en-5-one is a flexible molecule with several rotatable bonds. Understanding its conformational landscape is crucial as different conformers can have different reactivities and spectroscopic signatures.

Conformational Search: A systematic or stochastic search of the conformational space would be the first step. This is often done using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency. mdpi.com The resulting low-energy conformers would then be subjected to higher-level calculations (e.g., DFT) for geometry optimization and relative energy determination.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. mdpi.com This provides a dynamic view of the molecule's conformational flexibility. An MD simulation of 7-methyldec-8-en-5-one would:

Explore the accessible conformational space at a given temperature.

Identify the most populated conformational families.

Reveal the pathways and timescales of conformational transitions.

Simulate the behavior of the molecule in different solvents.

Force fields like TraPPE, MARTINI, or L-OPLS are commonly used for such simulations, especially for long-chain molecules. acs.org The choice of force field is critical for obtaining reliable results.

| Simulation Technique | Purpose for 7-Methyldec-8-en-5-one |

| Conformational Search | - Identify all stable low-energy conformers of the molecule.- Provide starting structures for more accurate quantum mechanical calculations. |

| Molecular Dynamics | - Simulate the dynamic behavior and flexibility of the alkyl chain and the enone moiety.- Calculate time-averaged properties.- Study the influence of solvent on the conformational equilibrium.- Provide insights into how the molecule might interact with a receptor or active site. tubitak.gov.tr |

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which are invaluable for structure elucidation and for interpreting experimental spectra.

NMR Spectroscopy: DFT is a powerful tool for predicting NMR chemical shifts (¹H and ¹³C) and coupling constants. The process typically involves:

Performing a thorough conformational search to identify all significant conformers.

Calculating the NMR shielding tensors for each conformer using a method like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework.

Averaging the chemical shifts based on the Boltzmann population of each conformer at a given temperature.

Referencing the calculated shielding constants to a standard (e.g., tetramethylsilane) to obtain chemical shifts.

Recent advancements include using machine learning models to accelerate the process of filtering conformations and calculating shifts, making it feasible for conformationally flexible molecules. nih.gov For aldehydes and ketones, characteristic ¹H NMR signals include those for α-hydrogens (around 2.0-2.5 ppm). libretexts.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations, typically done at the DFT level, can predict the entire IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data. For ketones, a strong absorption band for the C=O stretch is expected between 1660–1770 cm⁻¹. libretexts.org Conjugation with a C=C double bond, as in 7-methyldec-8-en-5-one, would be expected to lower this frequency by about 25–30 cm⁻¹. libretexts.org

| Spectroscopic Technique | Computational Approach for 7-Methyldec-8-en-5-one |

| NMR (¹H, ¹³C) | - Boltzmann-averaged chemical shifts calculated using DFT (GIAO method).- Prediction of coupling constants to aid in assigning stereochemistry and connectivity. |

| IR Spectroscopy | - Calculation of vibrational frequencies and intensities using DFT.- Prediction of the characteristic C=O stretching frequency, taking into account the α,β-unsaturation.- Identification of other characteristic bands (e.g., C=C stretch, C-H stretches). |

| UV-Vis Spectroscopy | - Time-Dependent DFT (TD-DFT) calculations to predict electronic transition energies and oscillator strengths.- Prediction of the λmax for the n→π* and π→π* transitions characteristic of enones. |

Advanced Analytical Techniques for the Structural Elucidation of 7 Methyldec 8 En 5 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a foundational technique for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass (integer mass), HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For 7-Methyldec-8-en-5-one, the molecular formula is C₁₁H₂₀O. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the exact mass of the protonated molecule, [M+H]⁺, or the molecular ion, M⁺•. The experimentally determined mass is then compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides unequivocal confirmation of the elemental composition. amazonaws.com

Table 1: HRMS Data for 7-Methyldec-8-en-5-one (C₁₁H₂₀O)

| Ion Species | Calculated Exact Mass (Da) |

|---|---|

| [M]⁺ | 168.15142 |

| [M+H]⁺ | 169.15922 |

This table represents theoretical values. Experimental data from HRMS analysis would be expected to align closely with these figures to confirm the molecular formula.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity.

¹H NMR Spectroscopy Proton (¹H) NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For 7-Methyldec-8-en-5-one, the ¹H NMR spectrum would show distinct signals for the vinyl protons, the methyl groups (including the one adjacent to the chiral center), and the various methylene (B1212753) and methine protons. The chemical shift (δ) indicates the electronic environment of the proton, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Key signals would include the downfield resonance for the ketone carbonyl carbon (typically δ > 200 ppm), signals for the two sp²-hybridized alkene carbons, and a series of upfield signals for the sp³-hybridized aliphatic carbons. vulcanchem.com

2D NMR Spectroscopy Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular structure.

COSY identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the carbon chain.

HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting molecular fragments, for instance, by showing a correlation from the protons on C4 and C6 to the carbonyl carbon at C5.

Table 2: Predicted ¹H NMR Spectral Data for 7-Methyldec-8-en-5-one

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H1 | 0.92 | t | 3H |

| H2 | 1.35 | sextet | 2H |

| H3 | 1.60 | quintet | 2H |

| H4 | 2.45 | t | 2H |

| H6 | 2.50 | t | 2H |

| H7 | 2.40 | m | 1H |

| 7-CH₃ | 1.05 | d | 3H |

| H8 | 5.80 | ddd | 1H |

| H9 | 5.00 | dd | 1H |

| H9' | 4.95 | dd | 1H |

Table 3: Predicted ¹³C NMR Spectral Data for 7-Methyldec-8-en-5-one

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~13.9 |

| C2 | ~22.5 |

| C3 | ~26.0 |

| C4 | ~42.5 |

| C5 | ~211.0 |

| C6 | ~49.0 |

| C7 | ~38.0 |

| 7-CH₃ | ~19.5 |

| C8 | ~144.0 |

| C9 | ~113.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For 7-Methyldec-8-en-5-one, the most prominent and diagnostic peaks would be from the ketone and alkene functional groups. A strong, sharp absorption band corresponding to the C=O stretch of the ketone is expected around 1715 cm⁻¹. The alkene group would give rise to a C=C stretching vibration around 1645 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹. vulcanchem.com

Table 4: Expected Characteristic IR Absorption Bands for 7-Methyldec-8-en-5-one

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C=C (Alkene) | Stretch | ~1645 | Medium-Weak |

| =C-H (Alkene) | Stretch | ~3080 | Medium |

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is most sensitive to polar functional groups, Raman is often more sensitive to non-polar, symmetric bonds. Therefore, the C=C double bond in 7-Methyldec-8-en-5-one, being relatively non-polar, would be expected to produce a more intense signal in a Raman spectrum compared to its IR spectrum. This can be particularly useful for confirming the presence of the alkene moiety.

X-ray Crystallography of Derivatives (if applicable for structural confirmation)

X-ray crystallography is an unparalleled technique that provides the absolute and unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. However, this method requires the sample to be a well-ordered single crystal.

7-Methyldec-8-en-5-one, like many similar ketones, is likely a liquid or oil at room temperature, making it unsuitable for direct analysis by X-ray crystallography. In such cases, a solid crystalline derivative must be prepared. Common derivatives for ketones include 2,4-dinitrophenylhydrazones, semicarbazones, or oximes. These derivatives are often highly crystalline and suitable for X-ray diffraction analysis. rsc.org

If a suitable crystal of a 7-Methyldec-8-en-5-one derivative were formed, X-ray analysis would definitively confirm the connectivity and, most importantly, establish the absolute stereochemistry at the C7 chiral center. Currently, there is no publicly available crystallographic data for this compound or its derivatives.

Synthesis and Chemical Transformations of 7 Methyldec 8 En 5 One Derivatives and Analogs

Preparation of Functionalized Decenone Scaffolds

The construction of functionalized decenone frameworks, such as that of 7-Methyldec-8-en-5-one, can be achieved through several strategic synthetic methodologies. These methods often involve the assembly of the carbon skeleton followed by the introduction or modification of functional groups.

Key synthetic strategies include:

Aldol (B89426) Condensation and Related Reactions: A common approach involves the condensation of smaller carbonyl compounds. For instance, the reaction of a suitable ketone enolate with an aldehyde, followed by dehydration, can form the unsaturated backbone. The synthesis of complex decenone derivatives, such as bicyclo[3.3.2]-decenone systems, has been achieved using reactions of acryloylsilanes with enolates of alkenyl methyl ketones, demonstrating the versatility of enolate chemistry in building such scaffolds. nih.gov

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are instrumental in creating carbon-carbon double bonds with high stereocontrol. A phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion can be reacted with a suitable keto-aldehyde to construct the decenone chain. The HWE reaction, in particular, is favored for its ability to produce E-alkenes selectively and for the easy removal of the phosphate (B84403) byproduct.

Organometallic Coupling Reactions: Cross-coupling reactions catalyzed by transition metals like palladium or copper offer a powerful method for joining smaller fragments. For example, the coupling of an organometallic reagent derived from a pentenyl halide with a suitable acyl chloride derivative could be a viable route.

Rearrangement of Propargylic Alcohols: The isomerization of propargylic alcohols provides an efficient pathway to enones. beilstein-journals.org A suitably substituted decynol could be isomerized using a base catalyst like triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the corresponding decenone. beilstein-journals.org

Cycloaddition and Ring-Opening Reactions: More complex, cyclic precursors can also be used. For example, retro-Diels-Alder reactions of functionalized tricyclo[5.2.1.0]decenone derivatives can yield highly functionalized cyclopentenones, which can be further elaborated. lookchem.com Similarly, the [3+3] cyclization of 1,3-bis-silyl enol ethers with 1,1-diacylcyclopentanes has been used to synthesize spiro[5.4]decenones. researchgate.net

A plausible synthetic approach to a functionalized decenone scaffold is outlined below, starting from readily available precursors.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product | Plausible Yield (%) |

| 1 | Grignard Reaction | Heptan-3-one, 3-butenylmagnesium bromide, THF, 0 °C to rt | 4-ethyl-4-hydroxyhept-6-en-1-yl)benzene | ~85 |

| 2 | Oxidation | PCC or Swern Oxidation, CH₂Cl₂ | 4-ethylhept-6-en-3-one | ~90 |

| 3 | Isomerization (Allylic) | RhCl₃, EtOH, heat | 4-ethylhept-5-en-3-one | ~75 |

Chain Modifications and Homologation Reactions

Once the basic decenone scaffold is in place, its carbon chain can be further modified to produce various analogs. Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit or more, is a key strategy for this purpose. tandfonline.comacs.org

Common methods for chain modification include:

Wittig-Horner Homologation: This procedure can be used to convert α,β-unsaturated ketones into their homologous β,γ-unsaturated counterparts. tandfonline.com The reaction of the ketone with a reagent like methoxymethylenetriphenylphosphine followed by hydrolysis of the resulting enol ether would extend the chain.

One-Carbon Homologation via Epoxidation: A method has been developed for the one-carbon homologation of α,β-unsaturated ketones that proceeds through an epoxidation step, ultimately yielding a γ-hydroxy-α,β-unsaturated aldehyde. google.comtandfonline.com

Alkylation of Enolates: The formation of a lithium or sodium enolate from the ketone, followed by reaction with an alkyl halide, allows for the introduction of alkyl groups at the α-position to the carbonyl. pitt.edu For a β,γ-unsaturated ketone like 7-Methyldec-8-en-5-one, selective deprotonation at the C-6 position would be required.

Radical-Mediated Modifications: Hydrocarbon side chains can undergo modification through radical reactions. For example, hydrogen abstraction by hydroxyl radicals can lead to carbon-centered radicals, which can then be functionalized. researchgate.net

The table below summarizes plausible homologation reactions for a decenone derivative.

| Reaction | Reagent(s) | Product Type | Reference |

| Wittig-Horner Homologation | (Ph₂P(O)CH₂OMe), n-BuLi | β,γ-Unsaturated Ketone | tandfonline.com |

| Epoxidation-Rearrangement | m-CPBA, then acid catalyst | γ-Hydroxy-α,β-Unsaturated Aldehyde | google.com |

| Arndt-Eistert Synthesis (on a derived carboxylic acid) | (1) SOCl₂, (2) CH₂N₂, (3) Ag₂O, H₂O | Homologous Carboxylic Acid | General |

| Kowalski Ester Homologation (on a derived ester) | CH₂Br₂, LDA, then H₂O | Homologous Ester | General |

Introduction of Heterocyclic Moieties

The enone functionality is a powerful precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.net The electrophilic double bond and the carbonyl group can participate in cyclocondensation reactions with dinucleophiles to form five- or six-membered rings.

Synthesis of Pyrazoles: The most common method for synthesizing pyrazoles from enones is the reaction with hydrazine (B178648) derivatives. researchgate.netnih.gov The reaction of 7-Methyldec-8-en-5-one with hydrazine hydrate (B1144303) would likely proceed via a Michael addition of the hydrazine to the (isomerized) α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to yield a pyrazole (B372694) ring fused or appended to the decane (B31447) backbone. The use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allows for the synthesis of N-substituted pyrazoles. beilstein-journals.orgrsc.org

Synthesis of Pyrroles: The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds. An α,β-unsaturated ketone can be converted into a 1,4-dicarbonyl precursor through various methods, which can then be cyclized with ammonia (B1221849) or a primary amine. acs.org A more direct route involves the reductive coupling of enones with alkynes, followed by oxidative cleavage and Paal-Knorr cyclization. acs.org Another approach is the cyclocondensation of enones with aminoacetonitrile, which furnishes dihydropyrrole intermediates that can be oxidized or dehydrocyanated to yield substituted pyrroles. beilstein-journals.orgresearchgate.net

Synthesis of Other Heterocycles:

Pyridines: Annulation of α,β-unsaturated ketoximes (derived from the ketone) with alkynes or alkenes, often catalyzed by rhodium or palladium, can produce highly substituted pyridine (B92270) derivatives. wiley.com

Thiazines and Benzothiazepines: Cyclocondensation of exocyclic α,β-unsaturated ketones with dinucleophiles like 2-aminothiophenol (B119425) can lead to the formation of fused heterocyclic systems such as benzothiazepines. researchgate.net

Imidazolidinones: Reactions of ketones with certain reagents like picolinamides in the presence of sultones can yield novel heterocyclic salts containing an imidazolidin-4-one (B167674) ring. mdpi.com

The following table illustrates the potential for synthesizing various heterocyclic derivatives from an enone precursor.

| Heterocycle | Reagent(s) | Key Reaction Type | Plausible Yield (%) | Reference |

| Pyrazole | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, reflux | Cyclocondensation | 80-90 | researchgate.net |

| 1-Phenylpyrazole | Phenylhydrazine (PhNHNH₂), Acetic acid, reflux | Cyclocondensation | 75-85 | rsc.org |

| 2,4-Disubstituted Pyrrole | Aminoacetonitrile (H₂NCH₂CN), Pyridine; then MW heating | Cyclocondensation/Dehydrocyanation | 60-80 | beilstein-journals.orgresearchgate.net |

| Pyridine | (1) NH₂OH·HCl; (2) Alkyne, Rh(III) catalyst | Oximation/Annulation | 50-70 | wiley.com |

| 1,5-Benzothiazepine | 2-Aminothiophenol, catalyst | Cyclocondensation | 65-75 | researchgate.net |

Applications of 7 Methyldec 8 En 5 One As a Key Synthetic Intermediate

Building Block in the Total Synthesis of Complex Natural Products

The strategic placement of functional groups within the C11 skeleton of 7-methyldec-8-en-5-one and its structural isomers is highly advantageous for the synthesis of complex natural products. While direct application of 7-methyldec-8-en-5-one is not extensively documented, the utility of closely related derivatives in total synthesis highlights the importance of this structural motif.

For instance, a structurally similar compound, (7S,8R,E)-10-(benzyloxy)-8-hydroxy-7-methyldec-5-en-2-one, was utilized as a key fragment in the total syntheses of acremolides A and B. orcid.org These lipodepsipeptides, isolated from the marine-derived fungus Acremonium sp., feature a 12-membered macrocyclic lactam. The synthesis leveraged the methyldecene backbone to construct the fatty acid portion of the natural products, demonstrating the value of such intermediates in achieving complex molecular targets. orcid.org In another example, 1-Hydroxy-9-methyldec-8-en-5-one, an isomer of the title compound, served as a precursor in a Lewis base-catalyzed, enantioselective sulfenocyclization cascade to produce -spiroketals. researchgate.net This transformation underscores the ability of these unsaturated ketones to participate in complex cascade reactions to rapidly build molecular complexity.

Furthermore, the synthesis of the sex pheromone of the western corn rootworm, 8-methyldec-2-yl propanoate, has been accomplished through various routes, some of which employ intermediates that share the core structure of a methylated decanol. researchgate.netnih.govnih.gov These syntheses often rely on building the C10 methylated carbon chain as a key strategic element. Similarly, the total synthesis of (-)-lardolure, an aggregation pheromone, involves the iterative use of chiral building blocks to construct a methylated, oxygenated carbon chain, a structure reminiscent of 7-methyldec-8-en-5-one. nih.govacs.org

The following table summarizes natural products and complex molecules synthesized using intermediates structurally related to 7-Methyldec-8-en-5-one.

| Natural Product/Complex Molecule | Key Intermediate (Structural Analogue) | Synthetic Utility |

| Acremolides A and B | (7S,8R,E)-10-(benzyloxy)-8-hydroxy-7-methyldec-5-en-2-one | Formation of the fatty acid side chain in a macrocyclic lipodepsipeptide. orcid.org |

| -Spiroketals | 1-Hydroxy-9-methyldec-8-en-5-one | Substrate for cascade cyclization to form complex spiroketal structures. researchgate.net |

| (-)-Lardolure | Chiral methyl-branched alcohols | Iterative synthesis to build the pheromone's carbon skeleton. nih.govacs.org |

| 8-Methyldec-2-yl propanoate | Chiral 8-methyl-2-decanol derivatives | Key component for the synthesis of the corn rootworm sex pheromone. researchgate.netnih.govnih.gov |

Precursor for Specialty Chemicals and Materials

The chemical reactivity of 7-methyldec-8-en-5-one and its isomers makes them valuable precursors for the synthesis of specialty chemicals, particularly in the flavor and fragrance industry. The combination of the carbonyl group and the olefin allows for a range of modifications to produce compounds with specific olfactory properties.

A close isomer, (E)-4-methyldec-3-en-5-one, is noted for its utility in fragrance chemistry, possessing citrus top notes with woody undertones. nih.gov Its structural stability is a key feature, preventing degradation that can alter the scent profile. This compound and its derivatives also serve as building blocks for creating analogues of pheromones, which have significant applications in agriculture for pest management. nih.gov For example, the related alcohol, (E)-4-methyldec-3-en-5-ol, is a known precursor in the preparation of ingredients for the flavor and fragrance industry. beilstein-journals.org

The table below outlines the applications of compounds structurally similar to 7-Methyldec-8-en-5-one in the specialty chemicals sector.

| Compound (Structural Analogue) | Application Area | Specific Use |

| (E)-4-methyldec-3-en-5-one | Fragrance Industry | Component in premium fragrance compositions due to its citrus and woody notes. nih.gov |

| (E)-4-methyldec-3-en-5-one | Agrochemicals | Precursor for the synthesis of pheromone analogues for pest control. nih.gov |

| (E)-4-methyldec-3-en-5-ol | Flavor & Fragrance | Intermediate in the synthesis of flavor and fragrance ingredients. beilstein-journals.org |

| 8-Methyldec-2-yl propanoate | Agrochemicals | Synthetic pheromone for monitoring and controlling the western corn rootworm. |

Role in Cascade and Multicomponent Reactions

As an α,β-unsaturated ketone, 7-methyldec-8-en-5-one possesses the inherent reactivity to participate in a variety of cascade and multicomponent reactions. These types of reactions are highly valued in organic synthesis for their efficiency in building molecular complexity from simple starting materials in a single step.

The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack, which can initiate a cascade of bond-forming events. For example, α,β-unsaturated ketones are known to participate in oxa-Michael-initiated cascade reactions with aldehydes to form complex bridged ketones. organicchemistrydata.org They are also key components in aldol (B89426)/Michael cascade reactions with ketoamides to construct bicyclic lactams, which are prevalent scaffolds in natural products and pharmaceuticals. nih.gov

Furthermore, α,β-unsaturated ketones are common dienophiles in Diels-Alder reactions. Organocatalytic enantioselective Diels-Alder reactions between dienes and α,β-unsaturated ketones can produce highly functionalized and stereochemically rich cyclohexene (B86901) derivatives. nih.govmdpi.com In some instances, these reactions proceed through a stepwise mechanism initiated by a conjugate addition, which is a form of cascade reaction. researchgate.net

Multicomponent reactions, where three or more reactants combine in a single pot, frequently employ α,β-unsaturated ketones. An example is the isocyanide-based multicomponent reaction with allenoates and α,β-unsaturated ketones to rapidly synthesize fused bicyclic skeletons. researchgate.net Another example involves the reaction of o-phenylenediamine (B120857) with α,β-unsaturated ketones to synthesize 1,5-benzodiazepines, a class of compounds with significant pharmaceutical applications. nih.gov

While specific examples utilizing 7-methyldec-8-en-5-one in these reaction types are not prominent in the literature, its fundamental structure as a substituted α,β-unsaturated ketone strongly suggests its potential as a valuable substrate in developing novel cascade and multicomponent reactions for diversity-oriented synthesis.

Future Perspectives and Emerging Research Directions for 7 Methyldec 8 En 5 One

Eco-Friendly and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the use of safer reagents, solvents, and energy-efficient processes. Future research into the synthesis of 7-Methyldec-8-en-5-one should prioritize the development of eco-friendly and sustainable methods.

One promising avenue is the use of biocatalysis, employing enzymes to catalyze the formation of the target molecule. This approach offers high selectivity and mild reaction conditions, often in aqueous media, thereby minimizing the use of hazardous organic solvents. Another sustainable strategy involves the utilization of renewable starting materials. Investigating synthetic pathways that begin with biomass-derived precursors could significantly enhance the green credentials of 7-Methyldec-8-en-5-one production.

Furthermore, the development of solvent-free or aqueous-based reaction systems would be a significant step forward. For instance, visible-light-induced aerobic C-H oxidation reactions have been shown to produce aromatic ketones in water, offering an environmentally friendly alternative to traditional methods that rely on harsh oxidants and volatile organic solvents. chemistryviews.org Exploring similar photocatalytic strategies for the synthesis of aliphatic unsaturated ketones like 7-Methyldec-8-en-5-one could be a fruitful area of research.

| Synthetic Strategy | Key Advantages | Potential Starting Materials for 7-Methyldec-8-en-5-one |

| Biocatalysis | High selectivity, mild conditions, aqueous media | Bio-derived alcohols and aldehydes |

| Renewable Feedstocks | Reduced reliance on fossil fuels, sustainability | Terpenes, fatty acid derivatives |

| Aqueous-Phase Synthesis | Eliminates hazardous organic solvents, improved safety | Water-soluble precursors |

| Photocatalysis | Use of light as a clean energy source, mild conditions | Simple hydrocarbon chains |

Exploration of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is crucial for achieving high efficiency, selectivity, and atom economy in chemical synthesis. For 7-Methyldec-8-en-5-one, research into innovative catalysts could unlock more efficient and selective synthetic routes.

Transition metal catalysis, particularly with rhodium, palladium, and nickel, has proven effective in the synthesis of α,β-unsaturated ketones. acs.orgacs.orgresearchgate.net Future work could focus on designing and screening novel ligand-metal complexes to enhance the catalytic activity and selectivity for the specific structure of 7-Methyldec-8-en-5-one. For example, rhodium-catalyzed strategies have been developed for the efficient construction of tetraalkyl-substituted α,β-unsaturated ketones from allylic alcohols and 1,3-dienes, which could be adapted for this synthesis. acs.org

Moreover, the exploration of organocatalysis presents a metal-free alternative, which is advantageous in terms of cost, toxicity, and environmental impact. Chiral organocatalysts could also be employed to achieve enantioselective synthesis of specific stereoisomers of 7-Methyldec-8-en-5-one, which would be particularly important for potential pharmaceutical applications.

| Catalyst Type | Potential Advantages for 7-Methyldec-8-en-5-one Synthesis | Illustrative Reaction Type |

| Rhodium-based | High efficiency and regioselectivity in C-C bond formation. acs.org | Allylic alcohol and diene coupling. acs.org |

| Palladium-based | Mild reaction conditions for oxidative coupling. acs.org | Intermolecular oxidative coupling of alkynamides and alkenes. acs.org |

| Nickel-based | Aldehyde-free hydroacylation of alkynes. researchgate.net | Anti-Markovnikov selective coupling. researchgate.net |

| Organocatalysts | Metal-free, lower toxicity, potential for enantioselectivity | Asymmetric aldol (B89426) or Michael reactions |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, scalability, and process control. The integration of flow chemistry and automated synthesis platforms could significantly accelerate the research and development of 7-Methyldec-8-en-5-one.

Continuous flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This level of control can lead to improved yields, higher selectivity, and the safe handling of highly reactive intermediates. acs.org For the synthesis of 7-Methyldec-8-en-5-one, a flow-based approach could enable the rapid optimization of reaction conditions and facilitate a seamless transition from laboratory-scale synthesis to larger-scale production.

Automated synthesis platforms, which combine robotics with flow chemistry, can further enhance the efficiency of research by enabling high-throughput screening of catalysts, reagents, and reaction conditions. This would allow for the rapid identification of optimal synthetic routes to 7-Methyldec-8-en-5-one.

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control. rsc.org |

| Mass Transfer | Limited by stirring speed and vessel geometry | Enhanced due to high surface-area-to-volume ratio |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better control over exotherms. acs.org |

| Scalability | Often requires re-optimization | More straightforward scale-up by running longer or in parallel |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. The application of advanced characterization techniques for the in situ monitoring of the synthesis of 7-Methyldec-8-en-5-one would be a key area of future research.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can be integrated directly into reaction vessels or flow reactors to provide continuous data on the concentration of reactants, products, and intermediates. This real-time information is crucial for understanding reaction pathways and optimizing process parameters. For instance, online monitoring of biocatalytic ketone synthesis has been successfully achieved using infrared and fluorescence spectroscopy. researchgate.net

Furthermore, the use of mass spectrometry-based techniques, such as reaction monitoring by mass spectrometry (React-MS), can provide detailed information on the molecular weight of species present in the reaction mixture, aiding in the identification of transient intermediates and byproducts.

| Technique | Information Provided | Application in 7-Methyldec-8-en-5-one Synthesis |

| In Situ FTIR/Raman | Real-time concentration of functional groups | Monitoring the formation of the carbonyl and alkene groups |

| In Situ NMR | Detailed structural information on all soluble species | Elucidating reaction mechanisms and identifying intermediates |

| React-MS | Molecular weight of reaction components | Detecting transient species and reaction byproducts |

| Process Analytical Technology (PAT) | Comprehensive process understanding and control | Ensuring consistent product quality and optimizing reaction efficiency |

Q & A

Q. How can researchers resolve spectral contradictions (e.g., NMR vs. IR) in identifying 7-Methyldec-8-EN-5-one?

- Answer : Cross-validate spectral data by: (i) Repeating measurements under standardized conditions (e.g., deuterated solvent purity >99.9%). (ii) Comparing experimental IR carbonyl stretches (1700–1750 cm) with computational simulations (e.g., DFT-B3LYP/6-31G*). (iii) Referencing spectral databases like SDBS or NIST Chemistry WebBook for analogous enones .

Q. What statistical methods are recommended for analyzing variability in physicochemical properties (e.g., logP, boiling point) across synthesis batches?

- Answer : Apply ANOVA to compare batch means, followed by Tukey’s HSD test for pairwise differences. For non-normal distributions, use Kruskal-Wallis with Dunn’s post-hoc correction. Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d) to contextualize practical significance .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stereoelectronic effects of 7-Methyldec-8-EN-5-one in catalytic systems?

- Answer : Use a factorial design to isolate variables: (i) Vary substituents on the decenone backbone to modulate electron density (e.g., Hammett σ values). (ii) Employ kinetic studies (e.g., Eyring plots) to correlate activation parameters with DFT-calculated transition states. (iii) Validate catalytic turnover via F NMR (if fluorinated analogs are used) or GC-MS headspace analysis .

Q. What strategies are effective in reconciling contradictory findings about the compound’s reactivity in Diels-Alder reactions across literature studies?

- Answer : Conduct a systematic review with meta-analysis: (i) Define inclusion criteria (e.g., solvent polarity, diene electronic profiles). (ii) Use the Paule-Mandel estimator to quantify between-study variance in reaction yields. (iii) Apply the Q-profile method to assess heterogeneity and subgroup differences (e.g., Lewis acid catalysts vs. thermal conditions) .

Q. How can computational models improve the prediction of 7-Methyldec-8-EN-5-one’s environmental fate (e.g., biodegradation pathways)?

- Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) to study aqueous solubility with QSAR models for biodegradation rates. Calibrate models using experimental half-life data from OECD 301D tests, and validate via leave-one-out cross-validation (LOOCV) .

Methodological Best Practices

Q. What protocols ensure reproducibility in measuring 7-Methyldec-8-EN-5-one’s thermodynamic properties (e.g., enthalpy of vaporization)?

- Answer : Follow IUPAC guidelines for calorimetry: (i) Use differential scanning calorimetry (DSC) with indium calibration. (ii) Report heating rates (≤10°C/min) and purge gas flow rates (e.g., N at 50 mL/min). (iii) Include uncertainty budgets (e.g., ±2% for DSC, ±5% for vapor pressure measurements) .

Q. How should researchers address limitations in detecting trace impurities (e.g., <0.1%) in 7-Methyldec-8-EN-5-one?

- Answer : Optimize LC-MS/MS methods with: (i) High-resolution mass spectrometry (HRMS, >30,000 resolution) for exact mass filtering. (ii) Solid-phase extraction (SPE) to preconcentrate impurities. (iii) Matrix-matched calibration to correct for ion suppression/enhancement .

Data Management and Reporting

Q. What frameworks are recommended for curating and sharing spectral data of 7-Methyldec-8-EN-5-one?

Q. How can Bayesian approaches enhance uncertainty quantification in structure-activity relationship (SAR) studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.